An In-Depth Technical Guide to 5,5-bis(phenoxymethyl)-1,3-dioxane: Synthesis, Properties, and Handling
An In-Depth Technical Guide to 5,5-bis(phenoxymethyl)-1,3-dioxane: Synthesis, Properties, and Handling
This technical guide provides a comprehensive overview of 5,5-bis(phenoxymethyl)-1,3-dioxane, a unique molecule combining the structural features of a 1,3-dioxane ring system with phenoxymethyl substituents. Given the limited direct literature on this specific compound, this guide synthesizes information from related structures and fundamental chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic route, predict its core physical and chemical properties, and provide essential handling and safety protocols.
Introduction: A Molecule of Interest
The 1,3-dioxane ring is a six-membered saturated heterocycle that serves as a cornerstone in modern organic chemistry. Its conformational rigidity and predictable reactivity make it an invaluable tool for stereochemical control and as a protecting group for carbonyl compounds and 1,3-diols. The incorporation of phenoxymethyl groups at the 5-position introduces aromaticity and ether linkages, which can significantly influence the molecule's solubility, thermal stability, and potential for intermolecular interactions, such as π-stacking. These features make 5,5-bis(phenoxymethyl)-1,3-dioxane an intriguing candidate for applications in materials science, polymer chemistry, and as a scaffold in medicinal chemistry.
Predicted Physical and Chemical Properties
Due to the scarcity of experimental data for 5,5-bis(phenoxymethyl)-1,3-dioxane, the following properties are predicted based on the known characteristics of the 1,3-dioxane core and phenoxymethyl ethers.
Physical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₂₀O₄ | Based on chemical structure. |
| Molecular Weight | 300.35 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar aromatic ethers and dioxanes. |
| Melting Point | Likely in the range of 100-150 °C | Aromatic ethers of this size are typically solids with moderate melting points. |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water. | The large non-polar aromatic groups and ether linkages will dominate, leading to poor water solubility. |
Chemical Properties
The chemical behavior of 5,5-bis(phenoxymethyl)-1,3-dioxane is primarily dictated by the 1,3-dioxane ring, which is a cyclic acetal.
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Acid Sensitivity: The most significant chemical property of 1,3-dioxanes is their lability towards acids. The acetal linkage is readily hydrolyzed under acidic conditions to yield the parent 1,3-diol and formaldehyde. This property is fundamental to its use as a protecting group.
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Base and Oxidative/Reductive Stability: The 1,3-dioxane ring is generally stable under neutral and basic conditions, as well as in the presence of many common oxidizing and reducing agents.
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Conformational Behavior: Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The bulky phenoxymethyl groups are expected to occupy equatorial positions to minimize steric hindrance.[1]
Synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane: A Proposed Experimental Protocol
The synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane can be envisioned as a two-step process: first, the preparation of the precursor diol, 2,2-bis(phenoxymethyl)-1,3-propanediol, followed by the acid-catalyzed acetalization with a formaldehyde equivalent to form the 1,3-dioxane ring.
Step 1: Synthesis of 2,2-bis(phenoxymethyl)-1,3-propanediol
This step involves the etherification of two of the four hydroxyl groups of pentaerythritol with phenol. A Williamson ether synthesis approach is proposed.
Materials:
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Pentaerythritol
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Phenol
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Sodium hydroxide (NaOH)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Toluene
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentaerythritol and sodium hydroxide in DMF.
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Slowly add a solution of phenol in DMF to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
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Separate the organic layer, and wash it successively with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,2-bis(phenoxymethyl)-1,3-propanediol.
Step 2: Synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane
This step involves the acid-catalyzed reaction of the synthesized diol with a formaldehyde source, such as paraformaldehyde.
Materials:
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2,2-bis(phenoxymethyl)-1,3-propanediol (from Step 1)
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Paraformaldehyde
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p-Toluenesulfonic acid (p-TSA) or another acid catalyst
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Toluene or Benzene
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Dean-Stark apparatus
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-bis(phenoxymethyl)-1,3-propanediol, paraformaldehyde, and a catalytic amount of p-TSA in toluene.
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Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
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Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC.
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Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
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Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude 5,5-bis(phenoxymethyl)-1,3-dioxane.
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Purify the crude product by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups, the methylene protons of the phenoxymethyl groups, and the methylene protons of the 1,3-dioxane ring. The protons on the dioxane ring will likely appear as distinct singlets or AB quartets depending on their magnetic equivalence.
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¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the ether-linked methylene carbons, the quaternary carbon at the 5-position of the dioxane ring, and the methylene carbons of the dioxane ring.
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IR Spectroscopy: The infrared spectrum is expected to show strong C-O-C stretching vibrations for the ether and acetal linkages, as well as characteristic peaks for the aromatic C-H and C=C bonds. The absence of a broad O-H stretching band would confirm the complete conversion of the diol precursor.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
As there is no specific safety data for 5,5-bis(phenoxymethyl)-1,3-dioxane, general precautions for handling laboratory chemicals should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]
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Inhalation and Contact: Avoid inhaling dust or fumes and prevent contact with skin and eyes.[2]
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Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents. Keep the container tightly closed.[2]
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Potential Applications
While specific applications for 5,5-bis(phenoxymethyl)-1,3-dioxane have not been reported, its structure suggests potential uses in several areas:
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Polymer Chemistry: The di-functional nature of the precursor diol and the thermal stability of the aromatic ether linkages could make it a useful monomer or additive in the synthesis of polyesters, polyethers, and polyurethanes.
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Medicinal Chemistry: The 1,3-dioxane scaffold is present in some biologically active molecules. The phenoxymethyl groups could be functionalized to explore structure-activity relationships in drug discovery programs.
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Materials Science: The rigid dioxane core and the potential for intermolecular interactions through the phenyl rings could lead to materials with interesting liquid crystalline or self-assembly properties.[3]
Conclusion
5,5-bis(phenoxymethyl)-1,3-dioxane is a molecule with a unique combination of a rigid heterocyclic core and flexible aromatic side chains. While direct experimental data is lacking, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and safe handling. The proposed synthetic route is based on well-established organic reactions, and the predicted properties are derived from the known behavior of its constituent functional groups. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this intriguing compound.
References
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Luo, Y.-M., Liu, X.-M., Yuan, X.-Y., Zhang, M., & Ng, S. W. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1536. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]
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Wawzonek, S., & Rees, D. A. (2002). PENTAERYTHRITOL DERIVATIVES: I.MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. ResearchGate. Retrieved from [Link]
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ChemBK. (2025, August 20). 2,2-bis(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of pentaerythritol allyl ether.
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Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances, 13(20), 13348-13355. Retrieved from [Link]
